N-cyclopropyl-2-nitrobenzenesulfonamide

Catalog No.
S1917837
CAS No.
400839-43-2
M.F
C9H10N2O4S
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-2-nitrobenzenesulfonamide

CAS Number

400839-43-2

Product Name

N-cyclopropyl-2-nitrobenzenesulfonamide

IUPAC Name

N-cyclopropyl-2-nitrobenzenesulfonamide

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2

InChI Key

PLZDNGPITOUOSM-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

N-cyclopropyl-2-nitrobenzenesulfonamide is a chemical compound characterized by the formula C9H10N2O4SC_9H_{10}N_2O_4S. It features a cyclopropyl group attached to a sulfonamide moiety, which is further substituted with a nitro group at the ortho position of the benzene ring. This compound falls under the category of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of sulfonamides and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological properties.
  • Cyclopropylation Reactions: The cyclopropyl moiety can engage in unique cyclopropylation reactions, often facilitated by copper catalysts, leading to further functionalization of the compound .

The biological activity of N-cyclopropyl-2-nitrobenzenesulfonamide has been explored in various studies. Sulfonamides generally exhibit antibacterial properties, and this compound may share similar characteristics. Additionally, compounds containing cyclopropyl groups are often investigated for their potential in modulating pharmacological profiles due to their unique steric and electronic properties. Specific studies have indicated that derivatives of nitrobenzenesulfonamides possess anti-inflammatory and anticancer activities .

N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized through several methods:

  • Direct Reaction: One common synthetic route involves reacting 2-nitrobenzenesulfonyl chloride with cyclopropylamine. This method is straightforward and yields the desired product efficiently .
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    # Example synthesis reaction2-Nitrobenzenesulfonyl chloride + Cyclopropylamine → N-Cyclopropyl-2-nitrobenzenesulfonamide
  • Chan–Lam Coupling: This method utilizes potassium cyclopropyl trifluoroborate in a copper-catalyzed reaction with nitrogen nucleophiles, providing a versatile approach for synthesizing N-cyclopropyl derivatives .

N-cyclopropyl-2-nitrobenzenesulfonamide has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals, particularly in antibiotic and anti-inflammatory drug design.
  • Chemical Biology: Investigating its role as a probe for studying biological pathways involving sulfonamides.
  • Material Science: Exploring its properties for use in polymer chemistry or as a functional material due to its unique structure.

Interaction studies of N-cyclopropyl-2-nitrobenzenesulfonamide typically focus on its binding affinities with various biological targets. Preliminary research suggests that this compound may interact with enzymes involved in bacterial growth or inflammatory pathways. Understanding these interactions can aid in optimizing its pharmacological profile and therapeutic efficacy .

Several compounds share structural similarities with N-cyclopropyl-2-nitrobenzenesulfonamide, each possessing unique properties:

Compound NameStructure TypeUnique Features
N-(4-nitrobenzenesulfonyl)cyclohexamineSulfonamideLarger cyclic structure, different pharmacological activity
N-cyclobutyl-2-nitrobenzenesulfonamideSulfonamideSmaller cyclic structure, altered steric effects
N-(2-nitrophenyl)cyclohexanamineNitrophenyl derivativeDifferent substitution pattern affecting reactivity

These compounds illustrate the diversity within the class of nitrobenzenesulfonamides while highlighting the unique structural characteristics that define N-cyclopropyl-2-nitrobenzenesulfonamide's potential applications and biological activities.

N-cyclopropyl-2-nitrobenzenesulfonamide exhibits characteristic solubility patterns typical of nitrobenzenesulfonamide compounds. The compound demonstrates limited solubility in aqueous media but shows enhanced solubility in organic solvents [1] [2]. This solubility profile is attributed to the hydrophobic nature of the cyclopropyl substituent and the aromatic nitrobenzenesulfonamide core structure.

Detailed Solubility Profile:

Solvent CategorySolubilityMechanism
WaterSlightly solubleLimited hydrogen bonding capability due to nitro group electron withdrawal [1] [3]
EthanolSolubleFavorable interaction through hydrogen bonding with sulfonamide group
DichloromethaneSolubleDipole-dipole interactions with polarized aromatic system [6]
Organic solvents (general)Generally solubleEnhanced lipophilicity from cyclopropyl and nitroaromatic components [6]

The electron-withdrawing nitro group at the 2-position significantly influences the solubility characteristics by reducing the basicity of the sulfonamide nitrogen, thereby affecting its hydrogen bonding capacity with protic solvents [3] [2]. The cyclopropyl substituent contributes additional hydrophobic character, further limiting aqueous solubility while enhancing compatibility with non-polar and moderately polar organic solvents [1] [7].

Thermal Stability and Decomposition Pathways

Thermal analysis of N-cyclopropyl-2-nitrobenzenesulfonamide reveals multi-stage decomposition behavior characteristic of nitroaromatic sulfonamides. Based on analogous sulfonamide thermal decomposition studies, the compound exhibits initial thermal stability up to approximately 250°C [8] [9].

Thermal Decomposition Profile:

Temperature Range (°C)Mass Loss (%)Decomposition Process
Room temperature - 250<5Moisture loss and initial structural rearrangement [8]
250 - 40035-45Primary decomposition: C-N bond cleavage, cyclopropyl ring opening [8] [9]
400 - 60040-50Secondary decomposition: sulfonamide group degradation [8]

The primary decomposition mechanism involves nitro group reduction and cyclopropyl ring strain release [9] [10]. The nitro group undergoes thermal reduction to form nitrogen oxides (NO, NO₂), while the strained cyclopropyl ring opens to form more stable linear or branched alkyl fragments [11] [12]. The sulfonamide moiety decomposes through S-N bond cleavage, releasing sulfur dioxide and forming aromatic amine derivatives [8].

Decomposition Kinetics:
The activation energy for thermal decomposition is estimated to be in the range of 200-300 kJ/mol, based on analogous nitrobenzenesulfonamide compounds [9] [8]. The decomposition follows second-order kinetics for the initial stage and diffusion-controlled mechanisms for later stages [8].

Acid-Base Behavior and pKa Determination

N-cyclopropyl-2-nitrobenzenesulfonamide exhibits weak acidic behavior due to the sulfonamide functional group. The predicted pKa value is 10.97 ± 0.20 [1], indicating that the compound exists predominantly in its protonated form under physiological pH conditions.

Acid-Base Equilibrium Analysis:

ParameterValueSignificance
pKa (predicted)10.97 ± 0.20Weak acid, predominantly protonated at pH 7 [1]
Comparison to 2-nitrobenzenesulfonamide9.24 ± 0.60Cyclopropyl substitution increases pKa by ~1.7 units [3]
Henderson-Hasselbalch behaviorpH-dependent ionizationSignificant ionization only at pH > 11 [13] [14]

The electron-withdrawing nitro group at the ortho position decreases the pKa compared to unsubstituted benzenesulfonamides (typical pKa ~11-12) [13] [3]. However, the cyclopropyl substituent provides a slight electron-donating effect through hyperconjugation, partially offsetting the nitro group's influence and resulting in a higher pKa compared to the parent 2-nitrobenzenesulfonamide [1] [3].

Ionization Mechanism:
The acid-base behavior is governed by proton dissociation from the sulfonamide nitrogen: R-SO₂-NH-cyclopropyl ⇌ R-SO₂-N⁻-cyclopropyl + H⁺. The resulting anion is stabilized by resonance delocalization into the aromatic ring and inductive stabilization from the sulfonyl group [13] [14].

Crystallinity and Polymorphism Studies

While specific crystallographic data for N-cyclopropyl-2-nitrobenzenesulfonamide is limited, sulfonamide compounds commonly exhibit polymorphism [15] [16] [17]. The compound is reported as an off-white to pale yellow solid [1] [7], suggesting crystalline character with potential for multiple polymorphic forms.

Predicted Crystalline Characteristics:

PropertyExpected BehaviorBasis
Crystal systemMonoclinic or orthorhombicCommon for substituted benzenesulfonamides [16]
Hydrogen bonding patternN-H···O networksTypical sulfonamide intermolecular interactions [16]
Polymorphic potentialModerate to highNitro group and cyclopropyl substituent provide multiple conformational states [17] [18]
Thermal behaviorMultiple endothermic transitionsPhase transitions before decomposition [15] [16]

Structural Factors Affecting Polymorphism:

  • Molecular flexibility of the cyclopropyl substituent allowing different conformational arrangements [16]
  • Nitro group orientation creating different intermolecular interaction patterns [17]
  • Sulfonamide hydrogen bonding forming various supramolecular architectures [16] [15]

Thermal Analysis of Crystalline Forms:
Differential Scanning Calorimetry (DSC) studies on related sulfonamides show glass transition-like behavior in the range of -20°C to 60°C [19], followed by crystalline melting transitions and eventual thermal decomposition [15] [16]. The presence of the nitro group typically lowers melting points compared to unsubstituted analogs due to reduced intermolecular hydrogen bonding efficiency [16].

XLogP3

1.3

Wikipedia

N-cyclopropyl-2-nitrobenzenesulfonamide

Dates

Last modified: 08-16-2023

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